N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with significant pharmaceutical potential. It belongs to a class of compounds known as aromatic amides, characterized by the presence of a phenyl group substituted with various functional groups. This compound is noted for its structural complexity, which may contribute to its biological activity.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2724549-66-8, and its molecular formula is C34H45N3O7, with a molecular weight of approximately 607.737 g/mol. It is primarily sourced from chemical suppliers specializing in research-grade materials, such as LGC Standards and Chemsrc .
This compound falls under the category of pharmaceutical intermediates and is utilized in drug development processes. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The synthesis of N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can be achieved through several synthetic routes. One common method involves multi-step synthesis starting from readily available precursors.
The synthetic route requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide features multiple functional groups that enhance its biological activity:
The compound's structural data includes:
COc1ccccc1OCC(O)CN(C(=O)CN2CCN(CC(O)COc3ccccc3OC)CC2)c4c(C)cccc4C
InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)37(21-28(39)24-44-32-15-8-6-13-30(32)42-4)...
The compound can undergo various chemical reactions typical for amides and phenolic compounds:
These reactions require specific conditions to proceed efficiently, including temperature control and the use of catalysts when necessary.
The mechanism of action for N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors:
Research into similar compounds suggests that modifications in structure can significantly influence their pharmacodynamics and pharmacokinetics.
The compound exhibits typical properties associated with large organic molecules:
Chemical properties include:
Relevant studies using spectroscopic methods (FTIR, NMR) have provided insights into these properties .
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide has potential applications in:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3